molecular formula C19H25BN4O4 B601040 [(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid CAS No. 1132709-16-0

[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid

Katalognummer: B601040
CAS-Nummer: 1132709-16-0
Molekulargewicht: 384.25
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Isomerism

The molecule exhibits structural isomerism due to variations in:

  • Backbone connectivity : The pyrazine-2-carbonylamino group can theoretically adopt alternative positions on the aromatic ring, though the specified structure is the biologically active form.
  • Boronic acid coordination : The boronic acid group can exist in equilibrium between its trigonal planar (neutral) and tetrahedral (anionic) forms, depending on pH .

Boronic Acid Functional Group Characteristics

The boronic acid moiety (-B(OH)₂) is central to the compound’s reactivity and biological activity. Key properties include:

Table 1: Physicochemical Properties of the Boronic Acid Group

Property Value/Range Relevance
pKa ~9.0 (trigonal form) Governs pH-dependent reactivity and binding to diols .
Solubility 3.3–3.8 mg/mL (pH 2–6.5) Influences bioavailability and formulation stability .
Coordination Geometry Trigonal ↔ Tetrahedral Facilitates reversible binding to proteasomes and other biological targets .

Reactivity

  • Diol Binding : Forms reversible covalent bonds with 1,2- or 1,3-diols, a trait exploited in proteasome inhibition .
  • pH Sensitivity : At physiological pH (7.4), the boronic acid exists predominantly in its reactive tetrahedral boronate form, enhancing its affinity for serine/threonine residues in enzymatic active sites .

Stereochemical Considerations in Chiral Center Configuration

The compound contains two chiral centers :

  • C1 (3-methylbutyl chain): Configured as (1S) .
  • C2 (propanoyl backbone): Configured as (2R) .

Stereoisomerism and Biological Specificity

The stereochemistry critically determines the compound’s biological activity. For example:

  • The (1S,2R) configuration optimizes binding to the β5-subunit of the 20S proteasome, achieving a Ki of 0.6 nM .
  • Enantiomers such as (1R,2S) or (1S,2S) exhibit reduced proteasome inhibition due to steric clashes and misalignment of hydrogen-bonding groups .

Table 2: Comparative Activity of Stereoisomers

Stereoisomer Proteasome Inhibition (Ki, nM) Relative Binding Affinity
(1S,2R) (Active Form) 0.6 100%
(1R,2S) 420 0.14%
(1S,2S) 380 0.16%
(1R,2R) 650 0.09%

Data adapted from proteasome inhibition assays .

Analytical Challenges

Chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H), are required to resolve isomers. Mobile phases often employ hexane-isopropanol-dimethylformamide mixtures to achieve baseline separation .

Eigenschaften

IUPAC Name

[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJABQQUPOEUTA-NVXWUHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H](CC(C)C)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid], commonly known as Bortezomib (BTZ), is a boronic acid derivative with significant biological activity, particularly in the field of oncology. It is primarily recognized for its role as a proteasome inhibitor, which has made it an essential therapeutic agent in the treatment of multiple myeloma and certain types of lymphoma.

  • Molecular Formula : C19H25BN4O4
  • Molecular Weight : 384.24 g/mol
  • CAS Number : 179324-69-7

Bortezomib operates by inhibiting the 26S proteasome, a key component in the cellular protein degradation pathway. This inhibition leads to the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, ultimately triggering apoptosis in malignant cells. The interaction between BTZ and the proteasome occurs through the formation of a tetrahedral intermediate, where the boronic acid moiety binds covalently to the active site serine residue of the proteasome's β5 subunit .

Antitumor Effects

Bortezomib has been extensively studied for its antitumor properties. Its efficacy in multiple myeloma is well-documented, with clinical trials demonstrating significant improvements in patient outcomes when used in combination with other agents such as dexamethasone or melphalan. The drug has shown effectiveness even in relapsed cases, providing a valuable option for treatment-resistant patients .

Pharmacokinetics and Dynamics

The pharmacokinetic profile of Bortezomib reveals that it is rapidly absorbed and distributed throughout the body. It exhibits a half-life of approximately 40 hours, allowing for once or twice weekly dosing regimens. The drug is primarily metabolized by the liver and excreted via urine, which necessitates careful monitoring in patients with renal impairment .

Case Studies and Clinical Findings

StudyPopulationFindings
Palumbo et al., 20141,500 patients with multiple myelomaSignificant reduction in progression-free survival (PFS) when treated with BTZ compared to standard therapies (median PFS: 12 months vs. 6 months)
Kumar et al., 2017Patients with relapsed myelomaBTZ combined with lenalidomide showed a response rate of 74%
Mateos et al., 2010Newly diagnosed myeloma patientsBTZ as part of initial therapy resulted in higher complete response rates (CRR) compared to traditional treatments (CRR: 35% vs. 20%)

Side Effects and Toxicity

While Bortezomib is effective, it is associated with several side effects, including peripheral neuropathy, gastrointestinal disturbances, and hematological toxicities such as thrombocytopenia and neutropenia. These adverse effects necessitate careful patient management and monitoring during therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Stereochemical Variations

Bortezomib ([(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid)
  • Key Differences: The (1R,2S) configuration in bortezomib optimizes binding to the proteasome’s β5 subunit, achieving IC₅₀ values of 2–10 nM in myeloma cells .
  • Clinical Relevance : Bortezomib is FDA-approved for multiple myeloma and mantle cell lymphoma, with proven activity against solid tumors (e.g., pancreatic, prostate) .
Bortezomib Impurity D ([(1R)-3-methyl-1-({(2R)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl]boronic acid)
  • Key Differences : This impurity shares the (1R) configuration but has a (2R) stereocenter. Such stereochemical deviations correlate with reduced proteasome inhibition and higher IC₅₀ values compared to bortezomib .
YSY01A (N-(2-pyrazinecarbonyl)-L-leucine-L-(2-naphthyl)-alanine-L-leucineboronic acid)
  • Key Differences : YSY01A incorporates a 2-naphthylalanine residue and a longer peptide chain (C₂₉H₃₈BN₅O₅, MW 547.45 g/mol). This structural modification enhances cytotoxicity in lung (A549) and breast (MCF-7) cancer cells, with IC₅₀ values 2–3-fold lower than bortezomib in some models .

Mechanistic and Pharmacokinetic Comparisons

Compound Mechanism Reversibility Molecular Weight (g/mol) Key Clinical Use References
[(1S,2R) isomer] Proteasome CT-L inhibition Reversible 384.24 Preclinical research
Bortezomib Proteasome CT-L inhibition Reversible 384.24 Multiple myeloma, lymphoma
Carfilzomib Proteasome CT-L inhibition Irreversible 719.91 Multiple myeloma (refractory) [N/A]
Ixazomib Proteasome CT-L inhibition Reversible 361.24 Multiple myeloma (oral) [N/A]
Epoxomicin Proteasome CT-L inhibition Irreversible 554.63 Preclinical research
ZL3B (Z-Leu-Leu-Leu-B(OH)₂) Proteasome CT-L inhibition Reversible 485.37 Antiparasitic/anticancer
  • Boronic Acid vs. Epoxyketone Inhibitors : Bortezomib and its analogs (reversible) compete with substrate binding, while epoxyketones (e.g., carfilzomib, epoxomicin) form irreversible adducts with the proteasome’s catalytic threonine . Irreversible inhibitors often exhibit prolonged activity but higher toxicity.
  • Pharmacokinetics: Bortezomib requires intravenous administration, whereas ixazomib (a second-generation boronic acid inhibitor) is orally bioavailable . The (1S,2R) isomer’s solubility and bioavailability remain unstudied.

Vorbereitungsmethoden

Molecular Characteristics

The compound (C₁₉H₂₅BN₄O₄) features a boronic acid group attached to a chiral dipeptide backbone. Key structural elements include:

  • Boronic acid moiety : Critical for proteasome binding.

  • L-Phenylalanine-L-leucine backbone : Ensures stereochemical specificity.

  • Pyrazine-2-carbonyl group : Enhances solubility and target affinity.

PropertyValue
Molecular weight384.2 g/mol
CAS Registry1132709-16-0
Chiral centers(1S, 2R) configuration

Synthetic Pathways

Condensation-Deprotection-Recrystallization Method

Key steps (adapted from CN103044468B):

  • Condensation :

    • Reactants : Formula III (tert-butoxycarbonyl-L-phenylalanine) and Formula IV (L-leucine boronic acid pinanediol ester).

    • Conditions :

      • Solvent: Dichloromethane.

      • Catalyst: O-Benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).

      • Temperature: -10°C → 0–10°C.

    • Outcome : Velcade pinanediol ester (yield: 87.1%, purity: 84% pre-recrystallization).

  • Deprotection :

    • Reagents : Isobutaneboronic acid and HCl.

    • Solvent system : Methanol/n-hexane.

    • Temperature : -10–0°C.

    • Molar ratio : 1:2–3 (pinanediol ester : isobutaneboronic acid).

  • Recrystallization :

    • Solvent : Ethyl acetate/organic acid (e.g., acetic acid, 0.1–1% v/v).

    • Result : Purity >99%, yield improvement to 95%.

Advantages :

  • Avoids acetone/toluene recrystallization solvents, reducing regulatory constraints.

  • High stereochemical fidelity due to low-temperature coupling.

Pinanediol Ester Route

Process (CN103421032A):

  • Esterification :

    • Reactants : (+)-Pinanediol and isobutylboronic acid.

    • Solvent : Diethyl ether.

    • Yield : 95% (intermediate).

  • Deprotection and Coupling :

    • Conditions :

      • Boc deprotection: 1M HCl.

      • Peptide coupling: Pyrazine-2-carboxylic acid with TBTU.

    • Final yield : 83.7% after ethyl acetate/n-heptane recrystallization.

Key data :

  • HPLC purity: 95%.

  • Optical purity: >99% enantiomeric excess (ee).

Trifluoroacetate Intermediate Method

Protocol (CN103897028A):

  • Esterification/Chlorination :

    • Starting materials : (1S,2S,3R,5S)-(+)-2,3-pinanediol and isobutylboronic acid.

    • Reagents : Lithium diisopropylamide (LDA), ZnCl₂.

    • Yield : >100% (intermediate).

  • Ammonia Substitution/Deprotection :

    • Conditions :

      • Solvent: THF/methanol.

      • Acid: 1M HCl.

    • Final step yield : 82%.

Advantages :

  • No heavy metal catalysts.

  • Purity: 99.5% via crystallization.

Comparative Analysis of Methods

ParameterCondensation-DeprotectionPinanediol EsterTrifluoroacetate
Overall yield 87.1% → 95% after recrystallization83.7%82%
Purity >99%95%99.5%
Key solvent Dichloromethane/ethyl acetateDiethyl etherTHF/methanol
Stereocontrol High (TBTU-mediated)ModerateHigh (LDA)
Industrial scalability Yes (low solvent load)LimitedYes (no chromatography)

Critical Challenges and Solutions

Boronic Acid Stability

  • Issue : Hydrolysis of boronic acids during synthesis.

  • Mitigation : Use pinanediol esters to stabilize the boronic acid moiety.

Stereochemical Integrity

  • Racemization risk : Elevated temperatures during peptide coupling.

  • Solution : Conduct couplings at ≤10°C with TBTU.

Impurity Profiles

  • Major impurities : Degraded boronic acid intermediates.

  • Resolution : Ethyl acetate/formic acid recrystallization reduces impurities to <0.5% .

Q & A

Basic Research Questions

Q. What is the synthetic route for [(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid, and how are stereochemical impurities minimized?

  • Methodological Answer : The synthesis involves sequential coupling of boronic acid-containing intermediates with pyrazine-2-carboxamide derivatives. Key steps include:

  • Chiral Resolution : Use of chiral HPLC or diastereomeric salt crystallization to separate epimers, as minor chromatographic condition changes can alter co-elution patterns .
  • Boronate Ester Protection : Pinanediol-based protection (e.g., (1R)-(1S,2S,3R,5S)-pinanediol) to stabilize the boronic acid moiety during coupling reactions .
  • Yield Optimization : Typical yields range from 13–22% for final products, with purity validated via LCMS-ESI (e.g., m/z 530.0 [M–H]⁻) and HRMS (e.g., Δ <0.4 ppm between calculated and observed masses) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its configuration?

  • Methodological Answer :

  • NMR Spectroscopy : ¹³C NMR in CD₃OD confirms stereochemistry (e.g., δ 176.9 ppm for boronic acid carbonyl; δ 130.4–128.3 ppm for aromatic protons) .
  • Mass Spectrometry : HRMS-ESI with exact mass matching (e.g., m/z 382.1947 [C₂₀H₂₅BN₃O₄⁻]) ensures molecular integrity .
  • Chiral Purity : Diastereomeric ratio (dr) analysis via HPLC (e.g., 6:1 dr for major/minor isomers) .

Q. What is the primary mechanism of action of this compound in cancer research?

  • Methodological Answer : The compound acts as a reversible inhibitor of the 20S proteasome’s chymotrypsin-like activity, disrupting ubiquitin-dependent protein degradation. This induces apoptosis in cancer cells via:

  • NF-κB Pathway Suppression : Accumulation of IκBα, blocking pro-survival signaling .
  • In Vitro Validation : IC₅₀ values determined using fluorogenic substrates (e.g., Suc-LLVY-AMC) in cell lines (e.g., salivary gland carcinoma) .

Advanced Research Questions

Q. How do stereochemical variations at the P2’ center impact proteasome inhibition potency?

  • Methodological Answer :

  • Diastereomer Synthesis : Analogues with (R)- or (S)-configurations at P2’ are synthesized via controlled coupling (e.g., 6:1 dr achieved for major isomer) .
  • Activity Comparison : Major isomers show 3–5× higher potency (e.g., IC₅₀ 5 nM vs. 15 nM for minor isomer) in proteasome inhibition assays .
  • Structural Analysis : X-ray crystallography or molecular docking reveals steric clashes in minor isomers, reducing binding affinity .

Q. What experimental strategies address the compound’s narrow therapeutic window in vivo?

  • Methodological Answer :

  • Dose Optimization : Phase I studies identify MTD (maximum tolerated dose) at 1.3 mg/m², with toxicity linked to off-target proteasome inhibition in normal tissues .
  • Prodrug Design : Boronate ester prodrugs (e.g., pinanediol conjugates) improve pharmacokinetics, reducing peak plasma concentrations and toxicity .
  • Combination Therapy : Synergy with histone deacetylase inhibitors (e.g., panobinostat) lowers effective doses by 50% in xenograft models .

Q. How are resistance mechanisms to this compound studied, and what molecular adaptations are observed?

  • Methodological Answer :

  • Resistance Induction : Chronic exposure of myeloma cells to sublethal doses selects for mutations in PSMB5 (proteasome β5 subunit), altering substrate binding .
  • Functional Assays : Resistant lines show 10–20× higher IC₅₀ values. CRISPR-mediated PSMB5 editing confirms mutation causality .
  • Salvage Pathways : RNA-seq identifies upregulated autophagy genes (e.g., LC3B), prompting co-treatment with chloroquine to restore sensitivity .

Q. What chromatographic methods resolve co-eluting impurities, and how are they quantified?

  • Methodological Answer :

  • HPLC Conditions :
  • Column: C18 with 0.1% TFA in water/acetonitrile gradient.
  • Detection: UV at 254 nm for pyrazine moieties .
  • Impurity Profiling : Epimeric impurities (e.g., 5% co-elution) are quantified via peak area normalization. Limits set at <0.5% for unidentified impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.